3-(1-Fluoroethyl)oxetane-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9FO3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
3-(1-fluoroethyl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c1-4(7)6(5(8)9)2-10-3-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
OEZYNBJDLXTIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(COC1)C(=O)O)F |
Origin of Product |
United States |
Reactivity and Transformations of 3 1 Fluoroethyl Oxetane 3 Carboxylic Acid
Reactions Involving the Oxetane (B1205548) Ring
The reactivity of the oxetane core is largely influenced by its substitution pattern and the significant ring strain, estimated at approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.net This strain is comparable to that of oxiranes (epoxides) and renders the ring susceptible to cleavage under various conditions. beilstein-journals.org
Nucleophilic Ring-Opening Reactions and Formation of Derivatives
The oxetane ring can undergo nucleophilic ring-opening reactions, typically activated by Brønsted or Lewis acids. researchgate.net This process involves protonation or coordination to the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons, leading to the formation of a 1,3-difunctionalized acyclic product. However, the 3,3-disubstituted pattern of 3-(1-fluoroethyl)oxetane-3-carboxylic acid provides considerable steric hindrance. nih.gov This steric shielding makes the ring more stable towards nucleophilic attack compared to less substituted oxetanes. nih.govnih.gov
While direct nucleophilic attack on the this compound ring is challenging, the principle of acid-catalyzed ring-opening is a fundamental aspect of oxetane chemistry, as illustrated by the general reaction below. researchgate.netmagtech.com.cn Weak nucleophiles generally require acidic conditions to attack the more substituted carbon atom, a process governed by electronic effects. magtech.com.cn
General Scheme of Acid-Catalyzed Nucleophilic Ring-Opening of a 3,3-Disubstituted Oxetane
Radical Functionalization of Oxetanes via Photoredox Catalysis
A modern and powerful method for functionalizing the oxetane core involves visible-light photoredox catalysis. nih.govacs.org This technique allows for the mild generation of radical species that can undergo further reactions, such as carbon-carbon bond formation. acs.orgnih.gov Specifically, 3-aryl-3-carboxylic acid oxetanes have been successfully used as precursors to generate tertiary benzylic oxetane radicals. nih.govacs.org These radicals can then participate in conjugate addition reactions with activated alkenes to form 3-aryl-3-alkyl substituted oxetanes. nih.govnih.gov This decarboxylative strategy provides access to previously challenging 3,3-disubstituted substitution patterns. nih.gov
The general mechanism involves the photocatalyst absorbing visible light and becoming excited. This excited-state photocatalyst can then oxidize the carboxylate, which subsequently undergoes decarboxylation to form a tertiary radical at the 3-position of the oxetane ring.
Assessment of Oxetane Core Stability under Acidic and Basic Conditions
The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions. nih.gov The 3,3-disubstituted core of molecules like this compound is generally considered more stable than other substitution patterns. nih.govacs.org This increased stability is attributed to the steric protection afforded by the substituents at the 3-position, which physically blocks the trajectory of external nucleophiles. nih.gov
Comprehensive studies on 3,3-disubstituted oxetanes have shown that the ring is tolerant to a wide range of chemical transformations, including oxidations, reductions, and acylations under specific conditions. chemrxiv.orgchemrxiv.orgrsc.org The presence of the carboxylic acid group itself is compatible with the oxetane core; however, treatment with strong acids can lead to ring-opening and decomposition. chemrxiv.org Consequently, reactions like esterification are typically performed under basic conditions. chemrxiv.org While generally stable, oxetane rings can be susceptible to ring-opening under harsh acidic conditions or at high temperatures. nih.govacs.org
| Condition | Stability/Reactivity | Outcome |
|---|---|---|
| Strong Acid (e.g., HCl) | Unstable | Ring-opening/Decomposition chemrxiv.org |
| Strong Base (e.g., NaOH for saponification) | Stable | Carboxylic acid chemistry proceeds without ring cleavage chemrxiv.org |
| Basic/Nucleophilic (Esterification) | Stable | Reaction on carboxyl group occurs chemrxiv.org |
| High Temperature | Potentially Unstable | Risk of ring-opening nih.gov |
Influence of Ring Strain on Oxetane Reactivity
The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) is a primary driver of its reactivity. beilstein-journals.org This energy, resulting from non-ideal bond angles, is released during ring-opening reactions, providing a strong thermodynamic driving force. beilstein-journals.orgacs.org While the ring strain of oxetane is slightly less than that of an oxirane (27.3 kcal/mol), it is substantially higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol), placing its reactivity between these two cyclic ethers. beilstein-journals.orgdtic.mil
This inherent strain not only facilitates nucleophilic ring-opening but also influences radical reactions. acs.org Computational studies have shown that benzylic radicals situated on a strained oxetane ring are less stable and have more delocalized π-electrons compared to unstrained analogues. nih.govacs.org This instability makes subsequent reactions, such as Giese additions, irreversible and high-yielding, minimizing undesired side reactions like radical dimerization. acs.orgresearchgate.net
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position serves as a versatile functional handle for various transformations, most notably decarboxylation.
Decarboxylation Reactions and Alkylated Product Formation
The carboxylic acid functionality of this compound is an excellent precursor for generating a tertiary radical at the C3 position via decarboxylation. acs.org This transformation is efficiently achieved using visible-light photoredox catalysis. acs.orgnih.govdigitellinc.com In this process, the carboxylic acid is deprotonated to a carboxylate, which is then oxidized by an excited photocatalyst. The resulting carboxyl radical rapidly loses carbon dioxide to form a stabilized tertiary radical centered on the oxetane ring. nih.govchemrxiv.org
Esterification and Amidation Reactions for Derivative Synthesis
The synthesis of ester and amide derivatives from this compound is a critical step for various applications, including medicinal chemistry. These reactions target the carboxylic acid moiety, and the conditions must be carefully selected to avoid the ring-opening of the strained oxetane. chemrxiv.org
Esterification:
The esterification of oxetane-3-carboxylic acids is generally conducted under basic or neutral conditions to prevent the acid-catalyzed cleavage of the oxetane ring. chemrxiv.org Attempts to perform esterification using alcohols in the presence of strong acids like HCl can lead to decomposition. chemrxiv.org The Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, is therefore not a suitable method. masterorganicchemistry.comchemguide.co.uk
Alternative methods for the esterification of this compound would likely involve activation of the carboxylic acid or the use of alkylating agents under non-acidic conditions.
| Method | Reagents and Conditions | Description |
| Alkylation of Carboxylate | Alkyl halide (e.g., ethyl iodide), a non-nucleophilic base (e.g., Hunig's base) | The carboxylic acid is deprotonated to form the carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide. |
| Carbodiimide (B86325) Coupling | Alcohol, a coupling agent (e.g., DCC, EDC), a catalyst (e.g., DMAP) | The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. |
Amidation:
The formation of amides from this compound can be achieved through various modern amidation protocols. Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient; therefore, coupling agents are typically employed. nih.gov
A range of reagents and catalysts have been developed for direct amidation, including boronic acid derivatives and other Lewis acids. nih.govencyclopedia.pub These methods often proceed under mild conditions and are compatible with a variety of functional groups.
| Method | Reagents and Conditions | Description |
| Peptide Coupling | Amine, a coupling agent (e.g., HATU, HOBt, DCC), a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, CH₂Cl₂) | These reagents are commonly used in peptide synthesis and are highly efficient for forming amide bonds. |
| Boron-Based Reagents | Amine, a boron-based catalyst (e.g., B(OCH₂CF₃)₃) in a solvent like acetonitrile, often with heating. nih.gov | These reagents activate the carboxylic acid towards nucleophilic attack by the amine. |
| Silane-Mediated Amidation | Amine, a silane (B1218182) reagent. | This method offers a metal-free alternative for amide bond formation. nottingham.ac.uk |
Conversion to Other Acid Derivatives (e.g., acyl halides, anhydrides)
The carboxylic acid group of this compound can be converted into more reactive derivatives like acyl halides and acid anhydrides. These intermediates are valuable for the synthesis of esters, amides, and other derivatives under mild conditions.
Acyl Halides:
Acyl chlorides and fluorides are common acyl halides. Acyl chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgoreview.comlibretexts.org Acyl fluorides, which can offer unique reactivity and stability, can be prepared using various deoxyfluorinating agents. researchgate.netresearchgate.net
| Derivative | Reagents and Conditions |
| Acyl Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. |
| Acyl Bromide | Phosphorus tribromide (PBr₃). libretexts.org |
| Acyl Fluoride | Cyanuric fluoride, (diethylamino)sulfur trifluoride (DAST). researchgate.net |
Acid Anhydrides:
Symmetrical acid anhydrides can be prepared from carboxylic acids through dehydration reactions, often promoted by a strong dehydrating agent or by reacting a carboxylate salt with an acyl chloride. libretexts.orgkhanacademy.orgyoutube.com The reaction of an acyl chloride with a carboxylic acid or its salt is a common method for preparing both symmetrical and mixed anhydrides. libretexts.org
| Method | Reagents and Conditions |
| From Acyl Chloride | Reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. khanacademy.org |
| Dehydration Coupling | Use of a dehydrating agent such as triphenylphosphine (B44618) in the presence of trichloroisocyanuric acid (TCCA). researchgate.net |
Transformations and Functionalization of the Fluoroethyl Group
The fluoroethyl group in this compound is generally stable under many reaction conditions. However, transformations targeting this part of the molecule could be envisaged under specific conditions, although such reactions might be challenging due to the strength of the C-F bond.
Modification of the Fluorinated Alkyl Moiety
Direct modification of the fluoroethyl group is not straightforward. The high electronegativity of fluorine makes the adjacent C-H bonds less susceptible to radical abstraction. Elimination of HF to form a vinyl group is a potential side reaction under strongly basic or high-temperature conditions, a phenomenon observed in the synthesis of related fluoroethyl compounds. nih.gov More complex transformations would likely require multi-step sequences, possibly involving initial activation of the C-H bonds or displacement of the fluorine atom, which is generally difficult.
Chemoselectivity and Regioselectivity in Multireactive Systems
The presence of multiple reactive sites in this compound—the carboxylic acid, the oxetane ring, and the fluoroethyl group—raises questions of chemoselectivity and regioselectivity in its reactions.
Preferential Reaction Pathways for Different Functional Groups
The reactivity of the different functional groups is hierarchical. The carboxylic acid is the most versatile functional group for derivatization under a wide range of conditions. Reactions such as esterification (under basic conditions) and amidation will preferentially occur at the carboxyl group without affecting the oxetane ring or the fluoroethyl substituent. chemrxiv.org
The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction that is generally avoided during the derivatization of the carboxylic acid. chemrxiv.org However, this reactivity can be exploited for the synthesis of more complex acyclic structures. The regioselectivity of the ring-opening would be influenced by the electronic effects of the substituents at the 3-position.
The fluoroethyl group is the least reactive part of the molecule under typical synthetic conditions. Significant transformations of this group would require harsh conditions that would likely also affect the oxetane and carboxylic acid functionalities.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Oxetanes
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For fluorinated molecules such as 3-(1-Fluoroethyl)oxetane-3-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework. chemrxiv.org
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons of the oxetane (B1205548) ring, the fluoroethyl side chain, and the carboxylic acid group. The oxetane ring protons typically appear as multiplets due to their diastereotopic nature. The methine proton (-CHF-) of the fluoroethyl group will be split by both the adjacent methyl protons and the fluorine atom, resulting in a complex multiplet (a doublet of quartets). The methyl protons (-CH₃) will be split by the methine proton and the fluorine atom, appearing as a doublet of doublets. The carboxylic acid proton is typically a broad singlet, often found far downfield (10-12 ppm). libretexts.org
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. The spectrum for this molecule would show six distinct signals. The quaternary carbon of the oxetane ring, bonded to the fluoroethyl and carboxyl groups, would be readily identifiable. The carbons of the oxetane ring (CH₂) and the fluoroethyl group (CHF and CH₃) will have their chemical shifts influenced by the electronegative oxygen and fluorine atoms. The presence of fluorine will also cause splitting of the carbon signals due to ¹³C-¹⁹F coupling. magritek.com
¹⁹F NMR: ¹⁹F NMR is particularly valuable for analyzing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which minimizes signal overlap. wikipedia.orgsigmaaldrich.com The spectrum of this compound would show a single primary signal for the fluorine atom. The multiplicity of this signal would be a doublet of quartets, resulting from coupling to the vicinal methine proton and the three methyl protons. Proton-decoupled ¹⁹F NMR simplifies this to a single signal, confirming the presence of one fluorine environment. thermofisher.com
The following table outlines the predicted NMR signals for this compound. Note that these are hypothetical values based on typical chemical shifts for similar structural motifs.
Interactive Table: Predicted NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| -COOH | ¹H NMR | 10.0 - 12.0 | br s | Broad singlet, exchangeable with D₂O. |
| -CHF- | ¹H NMR | 5.0 - 5.5 | dq | Doublet of quartets, coupled to -CH₃ and ¹⁹F. |
| Oxetane -CH₂- | ¹H NMR | 4.5 - 5.0 | m | Complex multiplet, diastereotopic protons. |
| -CH₃ | ¹H NMR | 1.5 - 1.8 | dd | Doublet of doublets, coupled to -CHF- and ¹⁹F. |
| -C OOH | ¹³C NMR | 170 - 175 | d | Doublet due to coupling with fluorine. |
| -C HF- | ¹³C NMR | 85 - 95 | d | Large one-bond coupling with ¹⁹F. |
| Oxetane C (quaternary) | ¹³C NMR | 75 - 85 | d | Doublet due to coupling with fluorine. |
| Oxetane -C H₂- | ¹³C NMR | 70 - 80 | t | Triplet due to coupling with fluorine. |
| -C H₃ | ¹³C NMR | 15 - 20 | d | Doublet due to coupling with fluorine. |
| -F | ¹⁹F NMR | -180 to -220 | dq | Doublet of quartets, coupled to -CHF- and -CH₃. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.compressbooks.pub
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, a key cross-peak would be observed between the methine proton (-CHF-) and the methyl protons (-CH₃) of the fluoroethyl group, confirming their connectivity. Correlations between the diastereotopic protons of the oxetane ring would also be visible. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pub It would show cross-peaks connecting the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group, allowing for unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). sdsu.edu This is particularly powerful for identifying connectivity across quaternary carbons. Key HMBC correlations would include:
Correlations from the methyl and methine protons of the fluoroethyl group to the quaternary oxetane carbon and the carboxyl carbon.
Correlations from the oxetane methylene (B1212753) protons to the quaternary oxetane carbon. These correlations would definitively establish the connection between the fluoroethyl group, the carboxylic acid, and the oxetane ring at the 3-position.
The magnitudes of the spin-spin coupling constants (J-values) involving the fluorine atom are highly informative.
¹H-¹⁹F Coupling:
²JHF (geminal): The coupling between the fluorine and the methine proton on the same carbon is typically large, in the range of 40-50 Hz. thermofisher.com
³JHF (vicinal): The coupling between the fluorine and the protons on the adjacent methyl group is also significant, usually around 20-30 Hz.
¹³C-¹⁹F Coupling:
¹JCF: The one-bond coupling between the fluorine and the carbon it is attached to is very large, often between 160-250 Hz. rsc.org
²JCF and ³JCF: Two- and three-bond couplings are smaller but provide valuable structural information. For instance, the quaternary oxetane carbon (²JCF) and the methyl carbon (²JCF) would both show splitting due to coupling with the fluorine atom. magritek.com
The analysis of these specific coupling constants provides definitive evidence for the presence and position of the fluoroethyl group. wikipedia.orguoa.gr
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. lcms.cz For this compound, the molecular formula is C₆H₉FO₃.
Interactive Table: Calculated Exact Masses for C₆H₉FO₃ and its Ions
| Species | Formula | Calculated Exact Mass (Da) |
| Neutral Molecule [M] | C₆H₉FO₃ | 148.0536 |
| Protonated Ion [M+H]⁺ | C₆H₁₀FO₃⁺ | 149.0614 |
| Deprotonated Ion [M-H]⁻ | C₆H₈FO₃⁻ | 147.0457 |
| Sodium Adduct [M+Na]⁺ | C₆H₉FO₃Na⁺ | 171.0435 |
Experimental determination of one of these exact masses to within a few parts per million (ppm) of the calculated value would provide strong confirmation of the compound's elemental composition.
In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the carboxylic acid group, the oxetane ring, and the carbon-fluorine bond.
The carboxylic acid moiety produces two particularly prominent signals. The hydroxyl (O-H) stretch of the carboxyl group results in a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a consequence of extensive hydrogen bonding between molecules in the sample. spectroscopyonline.com The carbonyl (C=O) group within the carboxylic acid gives rise to a strong, sharp absorption peak. For a saturated aliphatic acid, this peak is generally observed in the range of 1730 to 1700 cm⁻¹. spectroscopyonline.com
The oxetane ring, a four-membered ether, will show a characteristic C-O-C (ether) stretching absorption. This is typically found in the fingerprint region of the spectrum. Additionally, the presence of the fluoroethyl group introduces a C-F stretching vibration, which is expected to produce a strong absorption band in the 1400-1000 cm⁻¹ region.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretch | 1700-1730 | Strong, Sharp |
| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Medium |
| O-H (Carboxylic Acid) | Bend (Wag) | 900-960 | Broad, Medium |
| C-O-C (Oxetane Ring) | Asymmetric Stretch | ~980 | Strong |
| C-F (Fluoroethyl) | Stretch | 1000-1400 | Strong |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds. jfda-online.com However, carboxylic acids like this compound are generally non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative, making it amenable to GC analysis. nih.gov A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural confirmation and identification of impurities. GC-MS is particularly useful for detecting and identifying any volatile or semi-volatile impurities that may be present from the synthesis process. jfda-online.com
Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Description |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | ~250 °C |
| Oven Program | Initial temp ~70 °C, ramped to ~300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Detection Mode | Scan mode for impurity identification; Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Samples
Liquid chromatography-mass spectrometry (LC-MS) is ideally suited for the analysis of non-volatile and polar compounds like this compound, as it does not typically require derivatization. nih.gov The compound can be dissolved in a suitable solvent and injected directly into the liquid chromatograph.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation mode. However, short-chain carboxylic acids can exhibit poor retention on standard C18 columns. nih.gov To overcome this, hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing agents in the mobile phase can be employed. nih.gov The separation is followed by detection using a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually keeps the molecule intact, allowing for the accurate determination of its molecular weight from the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information for confirmation. researchgate.net
Table 3: Typical LC-MS Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) or HILIC |
| Mobile Phase A | Water with 0.1% formic acid (for positive ESI) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ESI) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid/ammonium hydroxide |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), operated in negative or positive mode |
| Mass Analyzer | Time-of-Flight (TOF) for high resolution mass accuracy or Triple Quadrupole (QqQ) for quantification |
| Detection | Full scan for purity profiling; Multiple Reaction Monitoring (MRM) for targeted quantification |
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination
The structure of this compound contains two chiral centers: the carbon atom of the oxetane ring at position 3, and the carbon atom in the fluoroethyl side chain. This results in the possibility of four stereoisomers: two pairs of enantiomers which are diastereomeric to each other.
Chiral chromatography is essential for separating these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. mdpi.com By analyzing the sample using a chiral HPLC or supercritical fluid chromatography (SFC) system, the individual stereoisomers can be resolved into separate peaks. The relative area of these peaks allows for the precise determination of the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the sample, which is critical for applications where specific stereoisomers may have different biological activities.
Table 4: Methodological Approach for Chiral Separation
| Parameter | Description |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase (CSP) | Immobilized or coated polysaccharide derivatives (e.g., amylose (B160209) or cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase (HPLC) | Normal phase (e.g., Heptane/Ethanol mixtures) or Polar Organic Mode (e.g., Methanol, Ethanol) |
| Mobile Phase (SFC) | Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol) |
| Detector | UV-Vis Detector (if chromophore is present or after derivatization) or Mass Spectrometer (LC-MS) |
| Analysis Goal | Quantification of individual stereoisomers to determine enantiomeric excess (ee) and diastereomeric ratio (dr) |
Computational and Theoretical Investigations of 3 1 Fluoroethyl Oxetane 3 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability and reactivity.
The oxetane (B1205548) ring, a four-membered heterocycle, is characterized by significant ring strain. beilstein-journals.orgnih.gov While the parent oxetane molecule has a slightly puckered conformation, the introduction of bulky substituents at the 3-position, such as a 1-fluoroethyl group and a carboxylic acid group, significantly enhances this puckering. acs.orgutexas.edu This distortion from planarity helps to alleviate the steric and torsional strain arising from the eclipsing interactions between the substituents.
Geometry optimization calculations, typically performed using Density Functional Theory (DFT) methods, can predict the most stable conformation of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid. These calculations would systematically explore the potential energy surface to identify the global minimum, which corresponds to the most favored three-dimensional structure. The analysis would likely reveal a puckered oxetane ring where the substituents adopt staggered conformations to minimize repulsive forces. utexas.edu
Table 1: Predicted Geometrical Parameters for this compound Note: The following data are representative values based on computational studies of similar substituted oxetanes and are intended for illustrative purposes.
| Parameter | Predicted Value | Description |
|---|---|---|
| Oxetane Puckering Angle | ~20-25° | The angle of deviation from a planar ring structure, increased by 3,3-disubstitution. acs.org |
| C-F Bond Length | ~1.39 Å | Typical bond length for a carbon-fluorine single bond. |
| C-O (ring) Bond Length | ~1.45 Å | Standard bond length for a C-O bond within the strained oxetane ring. acs.org |
| C-C (ring) Bond Length | ~1.54 Å | Standard bond length for a C-C bond within the strained oxetane ring. acs.org |
| C-C-O (ring) Bond Angle | ~91° | Internal bond angle of the oxetane ring, deviating significantly from the ideal tetrahedral angle. acs.org |
| C-O-C (ring) Bond Angle | ~92° | Internal bond angle of the oxetane ring, reflecting the high ring strain. acs.org |
Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful inductive electron-withdrawing effect. tandfonline.comchemrxiv.org In this compound, the fluorine atom polarizes the C-F bond, creating a partial positive charge (δ+) on the adjacent carbon atom and a partial negative charge (δ-) on the fluorine atom. drishtiias.com This effect propagates through the sigma bonds, influencing the electronic environment of the entire molecule.
Simultaneously, the carboxylic acid group is also strongly electron-withdrawing due to the two highly electronegative oxygen atoms. reddit.com The cumulative effect of the fluoroethyl and carboxylic acid groups is a significant withdrawal of electron density from the oxetane ring. This makes the carbon atoms of the oxetane ring more electrophilic and susceptible to nucleophilic attack. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify this charge distribution.
Table 2: Predicted Partial Atomic Charges for Key Atoms Note: These values are illustrative, representing the expected electronic effects based on fundamental chemical principles.
| Atom | Predicted Partial Charge | Reason |
|---|---|---|
| Fluorine (F) | Highly Negative (δ-) | Highest electronegativity. tandfonline.com |
| Carbon (bonded to F) | Positive (δ+) | Inductive effect from the attached fluorine atom. drishtiias.com |
| Oxetane Oxygen (O) | Negative (δ-) | High electronegativity. |
| Oxetane Carbons (C2, C4) | Slightly Positive (δ+) | Polarization by the oxetane oxygen. |
| Carboxyl Carbon (COOH) | Highly Positive (δ+) | Bonded to two highly electronegative oxygen atoms. reddit.com |
Reaction Mechanism Studies
Theoretical studies are invaluable for mapping out potential reaction pathways, identifying intermediates, and calculating the energy barriers associated with chemical transformations. For this compound, key reactions of interest include ring-opening and decarboxylation.
The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, which can be initiated by electrophiles or nucleophiles. beilstein-journals.orgrsc.org A common mechanism involves acid catalysis, where the oxygen atom of the oxetane is protonated, activating the ring for nucleophilic attack. rsc.org In the case of this compound, the carboxylic acid moiety can act as an internal proton source, potentially leading to intramolecular ring-opening and isomerization into a lactone. nih.govacs.org This instability has been observed in several oxetane-carboxylic acids. nih.govacs.org
Computational modeling can explore this pathway. The first step would be the protonation of the oxetane oxygen by the carboxylic acid proton. This is followed by an intramolecular SN2 attack by the carboxylate oxygen on one of the oxetane ring carbons (C2 or C4). The electronic effects of the fluorine atom can influence the regioselectivity of this ring-opening. acs.orgnih.gov The electron-withdrawing nature of the fluoroethyl group might destabilize an adjacent positive charge, thereby directing the nucleophilic attack to the more distant carbon atom.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a known transformation for 3-oxetane carboxylic acids. researchgate.net This process can be initiated thermally or photochemically and often proceeds through radical or carbocationic intermediates. researchgate.netresearchgate.net
Computational studies can model the homolytic or heterolytic cleavage of the C-C bond between the oxetane ring and the carboxylic acid group. The stability of the resulting intermediate—a 3-(1-fluoroethyl)oxetan-3-yl radical or cation—is a critical factor in determining the feasibility of the reaction. The stability of such intermediates, which are centered on a carbon within a strained ring, can be assessed using theoretical calculations. researchgate.net The subsequent fate of this intermediate would then be explored to predict the final products of the decarboxylation reaction.
For any proposed reaction mechanism, the most critical point along the reaction coordinate is the transition state, which represents the highest energy barrier that must be overcome. researchgate.net Computational chemists use sophisticated algorithms to locate the geometry of these transition states and calculate their energies. The activation energy (ΔG‡) determines the rate of the reaction.
For both the ring-opening and decarboxylation pathways, transition state calculations would be performed. Methods like Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that the identified transition state correctly connects the reactants with the products or intermediates. acs.org By comparing the activation energies for competing pathways, it is possible to predict which reaction is more likely to occur under a given set of conditions. For instance, a lower activation barrier for the ring-opening isomerization compared to decarboxylation would suggest that the molecule is more prone to rearrange into a lactone. ic.ac.uk
Table 3: Illustrative Reaction Energetics for Potential Pathways Note: These are hypothetical energy values used to illustrate the concepts of transition state analysis. Actual values would require specific DFT calculations.
| Reaction Pathway | Hypothetical Activation Energy (ΔG‡) | Implication |
|---|---|---|
| Intramolecular Ring-Opening | Low to Moderate | A plausible pathway, suggesting potential instability and isomerization to a lactone. nih.govic.ac.uk |
| Radical Decarboxylation | High | Likely requires significant energy input (e.g., heat or light) to proceed. |
| Carbocationic Decarboxylation | Moderate to High | Feasibility depends on the stability of the resulting oxetane carbocation. |
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound. By modeling the electronic structure and energetic landscape of the molecule and its potential reaction pathways, insights into its chemical behavior can be gained.
Influence of Ring Strain on Radical Stability and Reactivity
The oxetane ring in this compound possesses significant ring strain, estimated to be around 25.5 kcal/mol for the parent oxetane. imperial.ac.uknih.gov This inherent strain is a critical factor influencing the molecule's reactivity, particularly in reactions involving ring-opening. imperial.ac.uk The endocyclic bond angles in oxetane deviate significantly from the ideal tetrahedral angle, leading to this strain energy. nih.gov
Computational studies on oxetane derivatives have explored the impact of this strain on the stability of radical intermediates. imperial.ac.uk The formation of a radical adjacent to the oxetane ring, for instance, through decarboxylation of the carboxylic acid group, would be influenced by the ring's electronic and steric properties. The strain in the four-membered ring can affect the geometry and stability of the resulting radical. Research on oxetane-3-carboxylic acids as radical precursors has shown that the oxetane structure can have both radical-destabilizing and radical-delocalizing effects. imperial.ac.uk These competing effects are a consequence of the ring strain and the principles of orbital hybridization (Bent's rule). imperial.ac.uk
For this compound, a radical formed at the tertiary carbon (C3) upon decarboxylation would be stabilized by the adjacent oxygen atom through resonance. However, the fluorine atom on the ethyl group is a strong electron-withdrawing group, which could destabilize a radical at the adjacent carbon. The interplay of these effects, governed by the unique geometry imposed by the strained ring, would ultimately determine the radical's stability and subsequent reactivity.
To illustrate the potential energetic landscape, a hypothetical reaction coordinate diagram for a radical-mediated reaction of an oxetane derivative is presented below. This is a generalized representation and not specific to this compound.
| Reaction Coordinate | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactant | This compound | 0 |
| Transition State 1 | Decarboxylation Transition State | +20-30 |
| Intermediate | C3-centered radical | +5-15 |
| Transition State 2 | Radical reaction Transition State | +10-25 |
| Product | Final Product | Variable |
Note: This table contains hypothetical data for illustrative purposes.
Role of Hybridization in Delocalization Phenomena
The hybridization of the atoms within the oxetane ring of this compound deviates from the standard sp³ hybridization found in acyclic ethers. Due to the constrained bond angles, the carbon and oxygen atoms in the ring exhibit increased p-character in their endocyclic orbitals. This rehybridization, often discussed in the context of Bent's rule, has significant electronic consequences. imperial.ac.uk
The increased s-character in the exocyclic orbitals of the ring atoms influences the properties of the substituents. For the carboxylic acid group at the C3 position, this altered hybridization can affect its acidity and the delocalization of the carboxylate anion's negative charge. The electronegative oxygen atom in the ring also exerts a strong inductive electron-withdrawing effect, which can be transmitted through the sigma framework. nih.gov
Furthermore, the fluorine atom in the 1-fluoroethyl group introduces a strong inductive effect, withdrawing electron density from the rest of the molecule. The interplay between the electronic effects of the strained ring, the carboxylic acid, and the fluoroethyl group would be a key area of computational investigation. Delocalization phenomena, such as hyperconjugation and through-bond interactions, would be influenced by the specific hybridization and geometry of the molecule. These effects would be critical in determining the molecule's reactivity, for example, in nucleophilic or electrophilic attacks.
Solvent Effects and Catalysis in Reaction Modeling
Computational modeling of reactions involving this compound must consider the profound influence of the solvent and any catalysts present. The high polarity of the oxetane ring, coupled with the carboxylic acid and fluorine substituents, suggests that this molecule will have strong interactions with polar solvents. imperial.ac.uk
Solvent effects are typically modeled using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which can account for bulk solvent effects on the stability of reactants, intermediates, and transition states. Explicit solvent models, while more computationally expensive, involve including a number of solvent molecules in the calculation to model specific solute-solvent interactions, such as hydrogen bonding. Given the hydrogen-bond donating and accepting capabilities of the carboxylic acid and oxetane oxygen, respectively, explicit solvent models would be crucial for accurately modeling reactions in protic solvents.
Catalysis, particularly acid catalysis, is a common feature in the chemistry of oxetanes, often promoting ring-opening reactions. chemrxiv.org Computational models can be used to investigate the mechanism of such catalytic processes. For instance, the protonation of the oxetane oxygen by an acid catalyst can be modeled to understand how this activation lowers the energy barrier for nucleophilic attack and subsequent ring-opening. The choice of catalyst, its concentration, and the solvent environment would all be critical parameters in such models. It's important to note that some oxetane-carboxylic acids have been found to be unstable, undergoing isomerization to lactones, which could be influenced by solvent and catalytic conditions. nih.govresearchgate.net
Quantitative Structure–Property Relationships (QSPR) for Related Derivatives
To develop a QSPR model for a series of related oxetane derivatives, a dataset of compounds with known experimental properties would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as follows:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic structure, such as dipole moment, partial charges, and frontier molecular orbital energies.
Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area.
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. qmul.ac.uk
For a molecule like this compound, a QSPR model could be developed to predict properties such as:
Aqueous solubility
Metabolic stability nih.gov
Reactivity in a specific reaction
Biological activity
A hypothetical QSPR study for a series of oxetane-3-carboxylic acid derivatives might involve the following descriptors:
| Descriptor Type | Example Descriptor | Potential Influence on Properties |
| Electronic | Dipole Moment | Influences solubility and intermolecular interactions. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Affects transport properties and receptor binding. |
| Physicochemical | LogP | Predicts lipophilicity and membrane permeability. |
Note: This table is a generalized representation of descriptors that could be used in a QSPR study of oxetane derivatives.
Such computational studies are valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov
Future Directions and Emerging Research Opportunities
Development of Greener and More Sustainable Synthetic Routes
The pursuit of environmentally benign chemical manufacturing processes is a paramount goal in modern chemistry. For 3-(1-fluoroethyl)oxetane-3-carboxylic acid, future research will likely focus on developing synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration will include:
Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can significantly improve atom economy. Research into novel catalysts for the key bond-forming steps in the synthesis of the fluorinated oxetane (B1205548) core will be crucial.
Bio-inspired Synthesis: Harnessing enzymatic transformations could offer highly selective and environmentally friendly routes to chiral fluorinated molecules. Enzymes such as fluorinases and those capable of asymmetric synthesis could be engineered to produce the desired stereoisomer of this compound.
Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the oxetane skeleton would represent a significant advance in sustainability.
| Sustainability Metric | Current Approach (Hypothetical) | Future Greener Approach |
| Atom Economy | Moderate to low, with use of stoichiometric reagents | High, through catalytic C-F and C-O bond formation |
| Solvent Usage | Use of chlorinated and other hazardous solvents | Transition to greener solvents (e.g., water, supercritical CO2, bio-solvents) |
| Energy Consumption | High-temperature reactions may be required | Lower energy processes through catalysis and flow chemistry |
| Starting Materials | Petroleum-derived precursors | Bio-based and renewable feedstocks |
Exploration of Novel Reactivity Pathways for Diversification
The strained four-membered ring of this compound is a latent source of reactivity, offering numerous possibilities for chemical diversification. Future research is anticipated to delve into previously unexplored reaction pathways. acs.orgnih.gov
Ring-Opening Reactions: While oxetanes are known to undergo ring-opening, the influence of the fluoroethyl and carboxylic acid substituents on the regioselectivity and stereoselectivity of these reactions is a fertile area for investigation. rsc.orgresearchgate.net Controlled ring-opening could provide access to a variety of functionalized acyclic compounds that are otherwise difficult to synthesize.
[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a common method for synthesizing oxetanes. researchgate.netmagtech.com.cn Exploring the reverse reaction or other cycloaddition pathways involving the oxetane ring could lead to novel molecular scaffolds.
Fluorine-Directed Reactivity: The presence of the fluorine atom can influence the reactivity of adjacent functional groups through electronic effects. rsc.org Investigating how the fluoroethyl group directs reactions at the carboxylic acid or other parts of the molecule will be a key research focus.
Advanced Functionalization Strategies for Complex Structures
The ability to selectively modify this compound is essential for its application in constructing more complex molecules. Future research will likely focus on developing sophisticated functionalization strategies.
Late-Stage Functionalization: Developing methods to introduce the this compound motif into complex molecules at a late stage of synthesis is highly desirable, particularly in drug discovery. pharmtech.com This would allow for the rapid generation of analogues with improved properties.
Asymmetric Synthesis: While the fluoroethyl group introduces a chiral center, developing synthetic routes that provide access to all possible stereoisomers in high enantiomeric purity will be a priority. This will be crucial for understanding the structure-activity relationships of its derivatives.
Derivatization of the Carboxylic Acid: The carboxylic acid group serves as a versatile handle for further modification. Research into novel coupling reactions and transformations of this group will expand the chemical space accessible from this building block.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. researchgate.netresearchgate.net The application of these technologies to the synthesis and derivatization of this compound is a promising future direction.
Enhanced Safety: Flow reactors can safely handle hazardous reagents and intermediates often used in fluorination and strained-ring chemistry by minimizing the reaction volume at any given time. nih.gov
Improved Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in flow systems can lead to higher yields and selectivities. researchgate.net
Automated Derivatization: Integrating flow synthesis with automated purification and analysis would enable the high-throughput generation of libraries of derivatives for screening in drug discovery and materials science. nih.govacs.orgresearchgate.netrsc.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Handling of potentially unstable intermediates in large quantities | Small reaction volumes enhance safety |
| Scalability | Often challenging to scale up | Readily scalable by extending reaction time |
| Process Control | Limited control over mixing and heat transfer | Precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
Unexplored Applications in Chemical Biology and Advanced Functional Materials
The unique properties conferred by the fluorinated oxetane motif suggest a range of potential applications that are yet to be fully explored.
Chemical Biology: The incorporation of this compound into peptides or other biomolecules could be used to probe biological processes. The fluorine atom can serve as a sensitive reporter for 19F NMR studies, while the oxetane ring can act as a metabolically stable and polar scaffold. illinois.edunih.gov
Advanced Functional Materials: Fluorinated polymers often exhibit unique properties such as low surface energy and high thermal stability. pcimag.com Poly(fluorooxetane)s have been investigated for use in coatings and other materials. pcimag.com this compound could serve as a monomer or a functional additive for the development of new fluorinated materials with tailored properties. google.comresearchgate.net
Addressing Remaining Challenges in Oxetane Chemistry and Fluorine Incorporation
Despite recent advances, several challenges remain in the fields of oxetane chemistry and the incorporation of fluorine into organic molecules. acs.orgpharmtech.comacs.orgacs.org Future research on this compound will need to address these broader issues.
Predictable Ring Stability: The stability of the oxetane ring can be unpredictable, particularly under acidic conditions. nih.gov A better understanding of the factors that govern the stability of substituted oxetanes is needed to design more robust synthetic routes and applications.
Selective Fluorination: The selective introduction of fluorine atoms into complex molecules remains a significant challenge in organic synthesis. pharmtech.comnih.gov Developing new and more general methods for fluorination will be essential for accessing a wider range of fluorinated oxetanes.
Stereocontrol in Synthesis: Achieving high levels of stereocontrol in the synthesis of molecules with multiple chiral centers, such as derivatives of this compound, is a persistent challenge. the-innovation.org
Q & A
Q. What are the recommended synthetic routes for 3-(1-Fluoroethyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxetane ring and fluoroethyl group (e.g., δ~4.5–5.0 ppm for oxetane protons; ¹⁹F NMR for fluorine environment) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 178.05 for C6H9FO3).
- HPLC : Reverse-phase C18 columns with UV detection (λ=210 nm) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid incompatible materials like strong oxidizers .
- Emergency Measures : In case of skin contact, wash with water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How does the fluorine substitution in this compound impact its metabolic stability compared to non-fluorinated analogs?
Q. How do steric and electronic effects of the fluoroethyl group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine may reduce nucleophilicity at the carboxylic acid. Test activation with coupling agents (e.g., EDC/HOBt) and monitor reaction progress via FT-IR (disappearance of –COOH peak at ~1700 cm⁻¹). Compare coupling efficiency with non-fluorinated analogs using HPLC .
Contradictions and Limitations in Current Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

